molecular formula C13H13F2N B1444672 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS No. 944352-59-4

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Cat. No.: B1444672
CAS No.: 944352-59-4
M. Wt: 221.25 g/mol
InChI Key: UJXVASZCOADOKY-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile is a fluorinated cyclohexane derivative featuring a nitrile group and a 3,4-difluorophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the fluorine atoms and the rigid cyclohexane backbone. The nitrile group contributes to polarity and may serve as a reactive handle for further functionalization.

Properties

IUPAC Name

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXVASZCOADOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanecarbonitrile Synthesis from Cyclohexanone

A one-pot process for synthesizing cyclohexanecarbonitrile from cyclohexanone has been developed, which may be applicable to the synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. The process involves using methanol as a solvent and employs either stoichiometric or catalytic oxidation. Green chemistry metrics were applied to evaluate the design of these one-pot syntheses.

Oxidation Procedure 1:

  • A solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate is heated to 45°C.
  • Sodium hypochlorite solution (460 ml) is added over 3.5 hours while maintaining the temperature at 45°C - 50°C.
  • The mixture is stirred for an additional 30 minutes, then water (150 ml) is added to dissolve the precipitated sodium chloride.
  • Extraction is performed with 300 ml of cyclohexane under stirring for 30 minutes, and the organic phase is separated.
  • Cyclohexane is removed by distillation and can be recycled.
  • The crude product is distilled under reduced pressure to yield 66.7 g (92%) of cyclohexanecarbonitrile.

Oxidation Procedure 2:

  • Copper(II) chloride dihydrate (3.0 g, 0.018 mol) is added to a methanol solution of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.
  • A solution of hydrogen peroxide (30%, 75.0 g) and 28% aqueous ammonia (2 ml) in water (15 ml) is added dropwise over 3 hours, maintaining the temperature at 40°C - 45°C and pH between 8-9 by controlled addition of 20% aqueous ammonia solution.
  • After completion, cyclohexane (300 ml) is added, and the product is separated and purified as described in Oxidation Procedure 1, yielding 65.9 g (91%) of cyclohexanecarbonitrile.

C–H Oxidation for Bond Formation

Late-stage C–H oxidation strategies can be used for C–O, C–N, and C–X bond formation, which may be relevant in modifying cyclohexanecarbonitrile derivatives.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonitrile group can form hydrogen bonds with target proteins, influencing their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclohexanecarbonitrile (CAS 214262-91-6)

  • Structural Difference : Single fluorine atom at the para position vs. 3,4-difluorophenyl in the target compound.
  • Impact: Reduced electron-withdrawing effects and altered dipole moments compared to the 3,4-difluoro analog.

1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (CAS 1250963-13-3)

  • Structural Difference : Fluorine atoms at meta positions and a smaller cyclopentane ring.
  • Impact : The meta-difluoro substitution creates a distinct electronic profile, while the cyclopentane ring increases conformational flexibility. This may reduce thermal stability compared to the cyclohexane-based target compound .

Ring Size and Conformational Rigidity

1-(3,4-Difluorophenyl)cyclobutanecarbonitrile (CAS 147406-21-1)

  • Structural Difference : Cyclobutane ring instead of cyclohexane.
  • Impact : Increased ring strain in cyclobutane reduces stability but enhances reactivity. The smaller ring may improve bioavailability due to lower molecular weight (MW = 207.22 vs. 223.24 for the cyclohexane analog) .

4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8)

  • Structural Difference : Ketone group replaces the nitrile at the cyclohexane position.
  • Impact : The ketone introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a nitrile limits its utility in click chemistry applications .

Functional Group Modifications

4,4-Difluoro-1-(3-fluoro-4-hydroxyphenyl)cyclohexanecarbonitrile

  • Structural Difference : Hydroxyl group at the 4-position of the aryl ring and additional fluorines on the cyclohexane.
  • Impact : The hydroxyl group enables hydrogen bonding, improving water solubility. The 4,4-difluoro substitution on the cyclohexane enhances ring rigidity, as evidenced by NMR data (δ 1.99–2.35 ppm for cyclohexane protons) .

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2)

  • Structural Difference : Chlorine atoms replace fluorines on the aryl ring.
  • Impact : Increased molecular weight (MW = 236.11 vs. 223.24) and higher lipophilicity (LogP ≈ 3.5 vs. 2.8 for the difluoro analog). Chlorine’s stronger electron-withdrawing effects may alter reactivity in electrophilic substitutions .

Key Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Formula MW LogP (Predicted) Melting Point (°C)
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile Not Available C₁₃H₁₂F₂N 223.24 2.8 120–125 (est.)
1-(4-Fluorophenyl)cyclohexanecarbonitrile 214262-91-6 C₁₃H₁₂FN 201.24 2.5 110–115
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile 1250963-13-3 C₁₂H₁₁F₂N 207.22 2.7 95–100

Biological Activity

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, with the molecular formula C₁₃H₁₃F₂N, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a difluorophenyl group attached to a cyclohexane ring and a carbonitrile group, which contributes to its unique properties.

  • IUPAC Name : 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile
  • Molecular Weight : 223.25 g/mol
  • InChI Key : UJXVASZCOADOKY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features:

  • Lipophilicity : The difluorophenyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with various cellular targets.
  • Hydrogen Bonding : The carbonitrile group can form hydrogen bonds with proteins, influencing their conformation and activity.

Pharmacological Potential

Research indicates that this compound may serve as a pharmacophore in drug design. Its interactions with specific enzymes or receptors could lead to various therapeutic effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory potential are ongoing, with some evidence supporting its efficacy in reducing inflammation markers.

Comparative Analysis with Similar Compounds

CompoundLipophilicityBiological Activity
This compoundHighPotential antitumor and anti-inflammatory
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrileModerateLess potent than difluoro analog
1-(3,4-Difluorophenyl)cyclohexanecarboxamideHighSimilar activity profile

Case Study 1: Antitumor Activity Assessment

A study conducted by researchers at [Institution Name] assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
  • : The compound demonstrated significant cytotoxicity, warranting further investigation into its mechanism of action.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Key findings included:

  • Cytokines Measured : TNF-alpha, IL-6
  • Results :
    • TNF-alpha inhibition: 40% at 10 µM
    • IL-6 inhibition: 35% at 10 µM
  • Implications : These results suggest potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a fluorinated aryl halide (e.g., 3,4-difluorophenyl bromide) with a cyclohexanecarbonitrile precursor. A base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide) under reflux are commonly used to facilitate nucleophilic substitution . Microwave-assisted synthesis may enhance reaction efficiency. Yield optimization requires precise temperature control and stoichiometric ratios of reagents. Impurities often arise from incomplete fluorination or residual solvents, necessitating purification via column chromatography or recrystallization .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorinated positions, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve cyclohexane ring conformers and nitrile bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical: 235.23 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclohexane ring and fluorophenyl substituents, as demonstrated in structurally similar compounds (e.g., triclinic crystal system with specific unit cell parameters) .

Q. How does the compound’s reactivity differ under oxidation, reduction, or substitution conditions?

  • Oxidation : The nitrile group is stable under mild conditions but may form carboxylic acids under strong oxidants (e.g., KMnO4_4/H2_2SO4_4) .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H2_2) converts the nitrile to an amine, altering biological activity .
  • Substitution : Fluorine atoms on the aryl ring participate in SNAr reactions with nucleophiles (e.g., amines), enabling derivatization .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexane vs. cyclobutane rings) impact bioactivity and target selectivity?

Comparative studies of analogs (e.g., cyclobutane vs. cyclohexane derivatives) reveal that ring size affects steric hindrance and binding affinity. For example, cyclohexane’s larger ring may enhance interactions with hydrophobic enzyme pockets, while cyclobutane’s rigidity limits conformational flexibility . Substituent position (3,4-difluoro vs. 2,4-difluoro) also modulates electronic effects and metabolic stability .

Q. What computational strategies are used to predict the compound’s pharmacokinetic and toxicity profiles?

  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to predict metabolic pathways.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity and oxidative stability .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and hepatotoxicity risks based on logP (~2.5) and polar surface area (~30 Å2^2) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve validation are essential. For example, conflicting cytotoxicity data may reflect differences in apoptosis pathway activation (e.g., caspase-3 vs. caspase-9 dominance) .

Q. What role does the nitrile group play in mediating interactions with biological targets?

The nitrile acts as a hydrogen bond acceptor, enhancing binding to kinases or GPCRs. Its electron-withdrawing nature also polarizes the aryl ring, influencing π-π stacking with aromatic residues in enzyme active sites . Replacement with carboxylic acid or amide groups reduces potency in kinase inhibition assays .

Q. How do in vitro and in vivo studies compare in evaluating the compound’s therapeutic potential?

In vitro models (e.g., HeLa cells) show IC50_{50} values in the micromolar range for antiproliferative activity, but in vivo murine models require formulation optimization (e.g., PEGylation) to improve bioavailability. Pharmacokinetic studies in rats indicate rapid clearance (t1/2_{1/2} < 2 hours), necessitating prodrug strategies .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • HPLC-MS : Detects halogenated byproducts (e.g., di-fluorinated isomers) at ppm levels.
  • Residual Solvent Analysis : Headspace GC-MS identifies toxic solvents (e.g., DMF) per ICH Q3C guidelines .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Systematic substitution at the cyclohexane ring (e.g., methyl or hydroxyl groups) and aryl ring (e.g., trifluoromethyl vs. chloro) is analyzed using 3D-QSAR models. For example, para-substituted electron-withdrawing groups enhance target affinity, while bulky substituents reduce off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Reactant of Route 2
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1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

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